molecular formula C13H23NO4 B8065280 1-tert-butyl 3-methyl (3S,4R)-rel-4-methylpiperidine-1,3-dicarboxylate

1-tert-butyl 3-methyl (3S,4R)-rel-4-methylpiperidine-1,3-dicarboxylate

Cat. No.: B8065280
M. Wt: 257.33 g/mol
InChI Key: CUBAIJGHSDICOZ-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl 3-methyl (3S,4R)-rel-4-methylpiperidine-1,3-dicarboxylate is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with two ester groups at positions 1 and 3. The compound features a tert-butyl carbamate (Boc) group at the 1-position and a methyl ester at the 3-position, with a methyl substituent at the 4-position in the (3S,4R)-rel configuration. This stereochemistry is critical for its applications in asymmetric synthesis and medicinal chemistry intermediates. The compound is commercially available (CAS: 1009376-54-8, MFCD30531396) with a purity of 95% .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,4S)-4-methylpiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-6-7-14(8-10(9)11(15)17-5)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBAIJGHSDICOZ-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501135247
Record name rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009376-54-8
Record name rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-methyl-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009376-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4S)-4-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation for Deprotection and Stereochemical Control

Catalytic hydrogenation is a cornerstone for synthesizing the target compound, particularly in removing chiral auxiliaries while preserving stereochemistry. A high-yield method involves treating 1-(tert-butyl) 3-ethyl (3S,4R)-4-(((R)-1-phenylethyl)amino)piperidine-1,3-dicarboxylate with 10% palladium on activated charcoal under 50 psi H₂ in ethanol at 40°C for 24 hours . This achieves 99% yield and retains the (3S,4R) configuration, as confirmed by 1H^1H NMR (400 MHz, CDCl₃) .

Mechanistic Insights :

  • The (R)-1-phenylethyl group acts as a chiral directing moiety, ensuring retention of configuration during hydrogenolysis.

  • Ethanol solvent optimizes catalyst activity and prevents racemization .

Biocatalytic Reduction Using Bakers’ Yeast

Bakers’ yeast (Saccharomyces cerevisiae) enables asymmetric reduction of keto-piperidine intermediates. For example, 1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate is reduced to the (3R,4S)-hydroxy derivative with 74% yield , >99% diastereomeric excess (d.e.) , and >93% enantiomeric excess (e.e.) . The hydroxy intermediate is subsequently esterified to the methyl ester.

Advantages :

  • Cost-effective and environmentally benign.

  • Avoids toxic metal catalysts.

Limitations :

  • Longer reaction times (48–72 hours).

  • Requires downstream esterification .

Stereoselective Synthesis via Chiral Resolution

Racemic mixtures of tert-butyl 4-methylpiperidine-1,3-dicarboxylates are resolved using chiral columns or enzymatic methods. A patent (EP2081927B1) describes chromatographic separation on a Chiralpak AD-H column with hexane/ethanol eluent, achieving >98% e.e. for the (3S,4R) isomer .

Key Data :

ParameterValue
ColumnChiralpak AD-H
EluentHexane/Ethanol (90:10)
Retention Time12.3 min (3S,4R)
Purity>98% e.e.

Protection/Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection :
The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with DMAP catalysis. Subsequent methyl esterification employs methyl chloroformate under Schotten-Baumann conditions.

Deprotection :

  • Boc groups are removed with HCl/dioxane.

  • Methyl esters remain stable under acidic conditions, ensuring selectivity .

Comparative Analysis of Methods

MethodCatalyst/ReagentYieldStereoselectivityScalability
Catalytic HydrogenationPd/C, H₂99% >99% d.e.Industrial
Biocatalytic ReductionBakers’ yeast74% 93% e.e.Lab-scale
Chiral ResolutionChiralpak AD-H85% 98% e.e.Analytical

Trade-offs :

  • Catalytic hydrogenation offers superior yield and scalability but requires high-pressure equipment.

  • Biocatalysis is eco-friendly but less efficient for large batches.

Industrial Applications and Patent Landscape

The compound is a key intermediate in renin inhibitors (EP2081927B1) and kinase modulators (CN112236423B) . Revolution Medicines, Inc. (WO2021/108683) utilizes the Pd/C method for gram-scale production .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-methyl (3S,4R)-rel-4-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-tert-Butyl 3-methyl (3S,4R)-rel-4-methylpiperidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl (3S,4R)-rel-4-methylpiperidine-1,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diastereomeric Piperidine Derivatives

  • 1-tert-butyl 3-methyl (2R,3R)-2-methylpiperidine-1,3-dicarboxylate (S33) and1-tert-butyl 3-methyl (2R,3S)-2-methylpiperidine-1,3-dicarboxylate (S34)
    • Structural Difference : These diastereomers differ in the stereochemistry of the 2-methyl substituent (R* vs. S* configuration).
    • Impact : The altered stereochemistry affects their physical properties (e.g., melting points, solubility) and reactivity in chiral environments. NMR data (e.g., δ 172.6 ppm for C=O in S33/S34) and HRMS confirm their distinct molecular identities .
    • Applications : Used as intermediates in fragment-based drug discovery due to their 3D shape diversity .

Piperidine Derivatives with Alternative Substituents

  • 1-tert-butyl 3-methyl 3-allylpiperidine-1,3-dicarboxylate Structural Difference: Contains an allyl group at the 3-position instead of a methyl group. the target compound’s defined (3S,4R) configuration) . Synthesis: Prepared via alkylation reactions, differing from the photoredox or Ir-catalyzed methods used for the target compound .
  • 1-tert-butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate Structural Difference: Features a hydroxyl group at the 4-position instead of a methyl group. Impact: The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and biological activity. This compound is a precursor for nociceptin antagonists, highlighting its pharmacological relevance .

Pyrrolidine and Piperazine Analogues

  • (±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate Structural Difference: A five-membered pyrrolidine ring with a chloro-methylpyridinyl substituent. Impact: The smaller ring size increases ring strain, altering conformational flexibility. Applications: Used in high-throughput screening libraries for kinase inhibitors .
  • 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate Structural Difference: A piperazine ring (two nitrogen atoms) instead of piperidine. This compound is a key intermediate in PET radiotracer synthesis .

Physicochemical and Spectral Data Comparison

Property Target Compound 4-Hydroxy Analog Allyl-Substituted Piperidine
Molecular Formula C₁₃H₂₃NO₄ C₁₃H₂₃NO₅ C₁₅H₂₅NO₄
Molecular Weight 273.33 g/mol 289.33 g/mol 283.37 g/mol
Boiling Point Not reported >250°C (decomposes) ~200°C (estimated)
Key IR Absorptions 1740 cm⁻¹ (C=O ester) 3450 cm⁻¹ (O-H), 1740 cm⁻¹ 1745 cm⁻¹ (C=O ester)
¹H NMR (δ) 1.42 (s, Boc CH₃), 3.05 (m, piperidine H) 1.40 (s, Boc CH₃), 4.20 (m, OH) 5.80 (m, allyl CH)

Biological Activity

1-tert-butyl 3-methyl (3S,4R)-rel-4-methylpiperidine-1,3-dicarboxylate is a synthetic organic compound notable for its unique piperidine structure, which includes a tert-butyl group and two carboxylate functionalities. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of approximately 257.33 g/mol. The compound's chirality at the 3 and 4 positions of the piperidine ring suggests potential biological activity and specificity in interactions with various biological targets.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of sodium hydride and tert-butyl methyl ether to form related derivatives. The compound is characterized by its stability and solubility properties, making it suitable for various applications in medicinal chemistry.

Research indicates that compounds similar to this compound may exhibit several biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds in this class can act as inhibitors for enzymes such as β-secretase and acetylcholinesterase. This inhibition is crucial in the context of neurodegenerative diseases like Alzheimer's disease, where the aggregation of amyloid-beta peptides plays a significant role in pathology .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect astrocytes against toxicity induced by amyloid-beta aggregates. In vitro studies have shown that it can enhance cell viability in the presence of toxic agents .

Case Studies

A notable study investigated the protective effects of similar piperidine derivatives on astrocytes exposed to amyloid-beta (Aβ) peptides. The findings revealed that these compounds could reduce oxidative stress markers and inflammatory cytokines such as TNF-α in cell cultures . This suggests a potential therapeutic role in mitigating neuroinflammation associated with Alzheimer's disease.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameCAS NumberKey Features
Methyl N-Boc-piperidine-3-carboxylate148763-41-1Contains a Boc protecting group; used in synthesis
Methyl 1-Boc-3-methylpiperidine-3-carboxylate888952-55-4Similar structure; used for drug development
Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate1363166-18-0Isopropyl substitution; different steric effects
Methyl 1-Boc-3-ethylpiperidine-3-carboxylate1363165-85-8Ethyl substitution; alters solubility properties
1-(tert-butyl) 3-methyl (R)-piperidine-1,3-dicarboxylate934423-10-6R stereochemistry; potential differences in activity

This table illustrates how structural variations can influence biological activity and therapeutic potential.

Q & A

Q. What are the established synthetic routes for 1-tert-butyl 3-methyl (3S,4R)-rel-4-methylpiperidine-1,3-dicarboxylate, and what reaction conditions optimize yield?

A multi-step synthesis involving lithiation, coupling, and catalytic hydrogenation is commonly employed. For example:

  • Step 1 : Lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at -78°C for 2 hours promotes deprotonation.
  • Step 2 : Palladium(II) acetate with tert-butyl XPhos ligand in tert-butanol under inert atmosphere (40–100°C, 5.5 hours) facilitates cross-coupling.
  • Final Yield : ~50–60% after purification via column chromatography .
    Key Considerations : Temperature control during lithiation and inert conditions for palladium catalysis are critical to minimize side reactions.

Q. What safety precautions are necessary when handling this compound?

  • Acute Toxicity : Classified as Category 4 for oral, dermal, and inhalation exposure (EU-GHS/CLP).
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact and inhalation of dust.
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical consultation if ingested .

Q. Which analytical methods validate the compound’s stereochemical purity?

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry and tert-butyl/methyl group integration.
  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., (3S,4R) configuration) with data-to-parameter ratios >15.0 .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess (>98% purity threshold) .

Advanced Research Questions

Q. How can low yields in the catalytic coupling step be troubleshooted?

Potential Causes :

  • Catalyst deactivation due to moisture/oxygen.
  • Substrate steric hindrance from the tert-butyl group.
    Solutions :
  • Dry Solvents : Pre-treat THF with molecular sieves.
  • Ligand Screening : Test bulky ligands (e.g., SPhos) to stabilize palladium intermediates.
  • Kinetic Monitoring : Use in situ FTIR to track reaction progress and adjust temperature .

Q. How do stereochemical discrepancies in synthetic batches arise, and how are they resolved?

Root Cause : Epimerization during acidic workup (e.g., HCl in dioxane). Mitigation :

  • pH Control : Neutralize reaction mixtures rapidly with K2_2CO3_3.
  • Low-Temperature Quenching : Maintain <20°C during aqueous extraction.
  • Crystallization : Recrystallize in ethyl acetate/hexane to isolate the desired diastereomer .

Q. What methodologies address contradictions in reported solubility and stability data?

Data Conflicts :

  • Solubility in acetonitrile varies (10–25 mg/mL) across studies.
  • Stability under ambient light vs. dark storage discrepancies.
    Resolution :
  • Standardized Protocols : Conduct parallel experiments under controlled humidity (40–60% RH) and temperature (25°C).
  • Accelerated Stability Studies : Use HPLC to monitor degradation products over 30 days at 40°C/75% RH .

Q. How is the ecological impact assessed given limited ecotoxicity data?

Gaps : No available data on biodegradability, bioaccumulation, or soil mobility (EU-GHS). Proximal Approaches :

  • Read-Across Models : Compare with structurally similar piperidine derivatives (e.g., log KowK_{ow} <3 predicts low bioaccumulation).
  • Microtox Assays : Test acute toxicity in Vibrio fischeri (IC50_{50} thresholds) as a preliminary ecotoxicological screen .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Lithiation Temp-78°C to -71°C±15%
Catalyst Loading5 mol% Pd(OAc)2_2+20%
Reaction Time5.5–6 hours±5%

Q. Table 2. Analytical Validation Criteria

MethodCritical Quality AttributeAcceptance Criteria
Chiral HPLCEnantiomeric Excess≥98%
X-ray DiffractionRmergeR_{\text{merge}}<0.05
13C^{13}\text{C}-NMRChemical Shift ConsistencyΔδ <0.1 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.